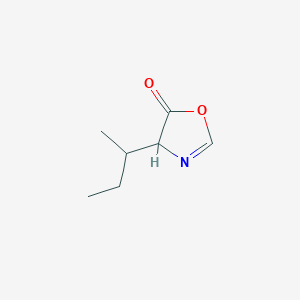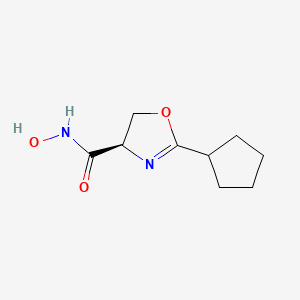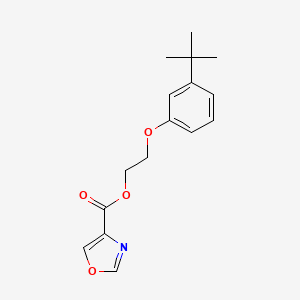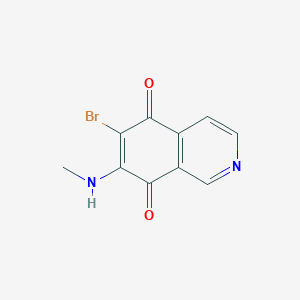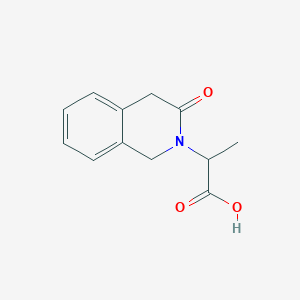
2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a propanoic acid group attached to an isoquinoline ring system, which includes a keto group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal.
Introduction of the Keto Group: The keto group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Propanoic Acid Group: This step can involve the reaction of the isoquinoline derivative with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound, which lacks the keto and propanoic acid groups.
3,4-Dihydroisoquinoline: A reduced form of isoquinoline without the keto group.
2-Propanoic Acid Isoquinoline Derivatives: Compounds with similar structures but different substituents.
Uniqueness
2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is unique due to the presence of both the keto group and the propanoic acid group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
253325-04-1 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-(3-oxo-1,4-dihydroisoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8(12(15)16)13-7-10-5-3-2-4-9(10)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
GFDKTQNDRRKPHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1CC2=CC=CC=C2CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12881016.png)
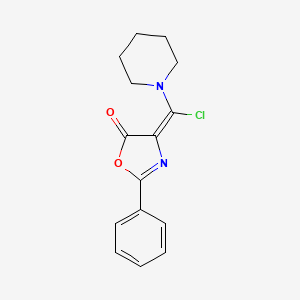
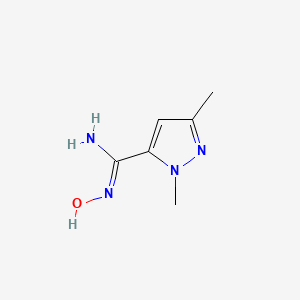
![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
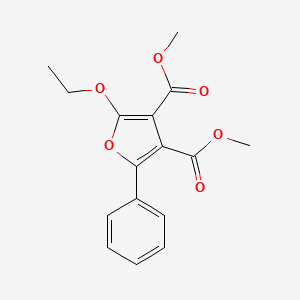

![(S)-6-Fluoro-2-(1-methylpyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B12881069.png)
